N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
Description
N-{4-[(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide derivative featuring a 2-methyl-substituted 4,5-dihydroimidazole ring linked via a sulfonyl group to a para-substituted phenylacetamide scaffold. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly in antimicrobial and anticancer research.
Properties
IUPAC Name |
N-[4-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-9-13-7-8-15(9)19(17,18)12-5-3-11(4-6-12)14-10(2)16/h3-6H,7-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFYPNSDEAPRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves the formation of the imidazole ring followed by sulfonylation and acetamide formation. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their distinguishing features:
Key Comparative Insights
The 4,5-dihydroimidazole ring may confer selectivity for bacterial dihydropteroate synthase or human kinases .
Synthetic Accessibility Acetylation of primary sulfonamides (e.g., ) is a standard method for synthesizing such derivatives. The target compound’s synthesis likely involves sulfonation of 4-aminophenylacetamide followed by coupling with 2-methyl-4,5-dihydroimidazole .
Physicochemical Properties
- Lipophilicity : The 2-methyl group (logP ~1.2 estimated) increases hydrophobicity compared to polar pyrimidinyl derivatives (logP ~0.5 for sulfamethazine) but less than chlorophenyl analogs (logP ~2.8) .
- Melting Point : Analogous compounds (e.g., ) exhibit melting points between 55–200°C, influenced by crystallinity and hydrogen-bonding capacity.
Crystallographic Data
- X-ray studies of related compounds (e.g., ) reveal planar sulfonamide groups and chair conformations in 4,5-dihydroimidazole rings. Such structural data, refined via SHELXL97 (), are critical for understanding binding modes .
Biological Activity Anticancer Potential: Derivatives with substituted imidazoles (e.g., ) show cytotoxicity via kinase inhibition. The target compound’s methyl group may modulate selectivity for ATP-binding pockets . Antimicrobial Activity: Chlorophenyl and pyrimidinyl analogs () inhibit bacterial growth at MIC values of 1–10 µg/mL, suggesting the target compound could share similar efficacy .
Biological Activity
N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfonamide derivatives, characterized by the presence of a sulfonyl group attached to a phenyl ring and an imidazole moiety. The molecular formula is , and it has been associated with various biological activities.
1. Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of sulfonamide derivatives, including our compound of interest. For instance:
- Study Findings : A synthesized series of sulfonamide compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing significant inhibition against Gram-positive and Gram-negative bacteria .
- Mechanism : The antibacterial action is often attributed to the inhibition of bacterial enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 44 |
| This compound | E. coli | 180 |
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes:
- Acetylcholinesterase (AChE) : A study indicated that certain sulfonamide derivatives exhibited strong inhibitory activity against AChE, which is essential for neurotransmitter regulation in the nervous system .
- Urease : The evaluation of urease inhibition revealed that these compounds could serve as effective agents in treating conditions like urinary tract infections, where urease-producing bacteria are prevalent .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate to Strong |
3. Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of imidazole derivatives:
- Mechanism : The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of imidazole-based compounds were tested for their antimicrobial efficacy. The results indicated that derivatives similar to this compound exhibited high potency against resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study 2: Enzyme Inhibition Profile
A comparative analysis was conducted on various sulfonamide derivatives, including our compound. The study concluded that the presence of the imidazole ring significantly enhanced AChE inhibition compared to other structural analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide and its derivatives?
- Methodology : Synthesis typically involves sulfonylation of a phenylacetamide precursor with a substituted imidazole sulfonyl chloride. For example, a derivative was synthesized by reacting sulfonamide sodium with methoxybenzenesulfonyl chloride under pH-controlled conditions (8–9) in aqueous medium, followed by acidification (pH 2–3) to precipitate the product. Purification via methanol recrystallization ensures high purity .
- Key considerations : Reaction monitoring via TLC and structural confirmation via -NMR and IR spectroscopy are critical. Solvent choice (e.g., water or THF) and temperature control (room temperature) minimize side reactions .
Q. How is the crystal structure of this compound analyzed, and what intermolecular interactions stabilize its conformation?
- Methodology : Single-crystal X-ray diffraction (Bruker Kappa APEXII CCD diffractometer) is used. Hydrogen atoms are refined using a riding model, with bond lengths fixed (e.g., d(N–H) = 0.86 Å). SHELXL software refines structural parameters, achieving residuals like .
- Stabilizing interactions : Intramolecular C–H⋯O hydrogen bonds and intermolecular N–H⋯O/C–H⋯O interactions dominate. Dihedral angles between aromatic rings (e.g., 83.2°) and C–H⋯π stacking further stabilize the lattice .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data refinement for sulfonamide derivatives?
- Methodology : Use iterative refinement in SHELXL, adjusting parameters like thermal displacement () and occupancy factors. For twinned or low-resolution data, SHELXE’s robust phasing algorithms improve model accuracy. Cross-validation with spectroscopic data (e.g., NMR) resolves ambiguities in hydrogen bonding networks .
- Case study : In a related compound, mismatched dihedral angles were resolved by constraining aromatic ring geometries based on -NMR coupling constants .
Q. What structure-activity relationships (SAR) govern the pharmacological activity of this compound?
- Methodology : QSAR studies compare analogs with varying substituents. For example, replacing the 2-methylimidazole group with a piperazinylsulfonyl moiety (as in compound 35) enhances analgesic activity by improving hydrogen bonding with cyclooxygenase-2 (COX-2). Anti-inflammatory activity correlates with sulfonamide group orientation, validated via molecular docking and in vitro assays .
- Contradictions : While some derivatives show COX-2 selectivity, others exhibit off-target effects (e.g., carbonic anhydrase inhibition), necessitating functional group optimization .
Q. How do reaction conditions influence yield and purity during multi-step synthesis?
- Methodology : Optimize stepwise protocols:
Sulfonylation : Use excess sulfonyl chloride (1.2 eq) in dichloromethane at 0°C to prevent hydrolysis.
Acetylation : Employ acetic anhydride in pyridine to avoid side reactions.
Purification : Gradient column chromatography (hexane:ethyl acetate) isolates intermediates.
- Critical factors : pH control during sulfonylation (pH 8–9) prevents premature precipitation. Solvent polarity adjustments (e.g., THF for polar intermediates) improve solubility .
Q. What spectroscopic techniques are most effective for characterizing this compound’s stability under physiological conditions?
- Methodology :
- NMR stability assays : Monitor degradation in DMSO/PBS at 37°C over 24 hours. Loss of acetyl proton signals ( 2.1 ppm) indicates hydrolysis.
- LC-MS : Detect degradation products (e.g., free sulfonamide) with a C18 column and ESI ionization.
- IR spectroscopy : Track carbonyl peak shifts (1680–1700 cm) to assess amide bond stability .
Data Contradiction Analysis
Q. Why do some analogs exhibit conflicting pharmacological profiles despite structural similarity?
- Analysis : Subtle differences, such as para vs. meta substitution on the phenyl ring, alter electronic properties (e.g., Hammett constants). For instance, a 4-fluorophenyl group increases lipophilicity (logP = 2.1) and enhances blood-brain barrier penetration, whereas 3-nitrophenyl derivatives show higher plasma protein binding, reducing bioavailability .
- Resolution : Use comparative molecular field analysis (CoMFA) to map steric/electrostatic interactions and rationalize activity disparities .
Tables
Table 1 : Key Crystallographic Data for a Related Sulfonamide Derivative
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 7.312, 9.452, 12.091 |
| (°) | 89.1, 84.3, 78.2 |
| (all data) | 0.189 |
| C–H⋯O distance (Å) | 2.54–2.89 |
Table 2 : Pharmacological Activity of Selected Analogs
| Compound | IC (COX-2, μM) | logP |
|---|---|---|
| Parent compound | 12.3 | 1.8 |
| Piperazinylsulfonyl analog | 4.7 | 2.4 |
| 4-Fluorophenyl derivative | 8.9 | 2.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
